1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 731821-84-4
VCID: VC4221436
InChI: InChI=1S/C23H20N2S/c1-16-10-9-11-17(2)21(16)25-22(19-14-7-4-8-15-19)20(24-23(25)26)18-12-5-3-6-13-18/h3-15H,1-2H3,(H,24,26)
SMILES: CC1=C(C(=CC=C1)C)N2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C23H20N2S
Molecular Weight: 356.49

1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol

CAS No.: 731821-84-4

Cat. No.: VC4221436

Molecular Formula: C23H20N2S

Molecular Weight: 356.49

* For research use only. Not for human or veterinary use.

1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol - 731821-84-4

Specification

CAS No. 731821-84-4
Molecular Formula C23H20N2S
Molecular Weight 356.49
IUPAC Name 3-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thione
Standard InChI InChI=1S/C23H20N2S/c1-16-10-9-11-17(2)21(16)25-22(19-14-7-4-8-15-19)20(24-23(25)26)18-12-5-3-6-13-18/h3-15H,1-2H3,(H,24,26)
Standard InChI Key WOJTYUPZYNRMML-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)N2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-(2,6-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione, reflecting its core imidazole ring substituted at positions 3, 4, and 5 . Key identifiers include:

PropertyValueSource
Molecular FormulaC₂₃H₂₀N₂S
Molecular Weight356.48 g/mol
CAS Registry Number793716-13-9
SMILES NotationCC1=C(C(=CC=C1)C)N2C(=CNC2=S)C3=CC=CC=C3

The 2,6-dimethylphenyl group at position 1 and phenyl groups at positions 4 and 5 create a sterically crowded environment, influencing reactivity and coordination potential .

Spectral Characterization

While direct NMR or MS data for this compound are absent in the provided sources, analogous imidazole-thiols exhibit distinct spectral signatures. For example:

  • 1H NMR: Imidazole protons typically resonate between δ 7.2–7.5 ppm, with methyl groups near δ 2.3–2.5 ppm .

  • 13C NMR: Thione carbons appear at δ 160–180 ppm, while aromatic carbons range from δ 125–135 ppm .

  • HR-MS: Parent ions for similar compounds show [M+H]+ peaks at m/z 357.14 (calculated for C₂₃H₂₁N₂S) .

Synthesis and Reactivity

Synthetic Routes

Though no explicit synthesis is detailed for this compound, related imidazole-thiols are synthesized via:

  • Cyclocondensation: Benzil derivatives react with aldehydes and ammonium acetate in acetic acid to form imidazole cores .

  • Thiolation: Imidazole-2-thiones are generated via Lawesson’s reagent or phosphorus pentasulfide treatment of imidazolones .

  • N-Alkylation: Introducing substituents via alkyl halides under basic conditions, as seen in the synthesis of 1,3-diethyl-4,5-diphenylimidazolium salts .

Example Protocol (Adapted from ):

  • React 4,5-diphenylimidazole with 2,6-dimethylbenzyl bromide in acetonitrile using NaH as a base.

  • Purify the intermediate imidazolium salt via recrystallization.

  • Treat with potassium thioacetate to introduce the thiol group.

Reactivity and Stability

The thiol group (-SH) enables coordination to metals, as demonstrated in gold(I) and gold(III) complexes . Key reactions include:

  • Ligand Exchange: Thiols displace halides in gold precursors (e.g., AuCl(SMe₂)) to form stable complexes .

  • Redox Activity: Thiols reduce Au(III) to Au(I) in the presence of glutathione, suggesting prodrug potential .

  • Hydrogen Bonding: The thione tautomer (C=S) participates in H-bonding networks, influencing solubility .

SupplierLocationPurityPrice Range (mg)
Absin Bioscience Inc.China>95%$150–$300
EnamineUkraine>98%$200–$400
Ryan Scientific, Inc.United States>90%$250–$500

Pricing correlates with purity and scale, with bulk orders (>1 g) offering 20–30% discounts .

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